ethyl 3-(2-aminoethoxy)-2-methylbenzoate hydrochloride
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Overview
Description
Ethyl 3-(2-aminoethoxy)-2-methylbenzoate hydrochloride is a chemical compound that belongs to the class of benzoate esters. It is characterized by the presence of an ethyl ester group, an aminoethoxy substituent, and a methyl group on the benzene ring. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-(2-aminoethoxy)-2-methylbenzoate hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with 2-methylbenzoic acid, which is esterified with ethanol in the presence of a strong acid catalyst like sulfuric acid to form ethyl 2-methylbenzoate.
Aminoethoxylation: The ethyl 2-methylbenzoate is then reacted with 2-aminoethanol in the presence of a base such as sodium hydroxide to introduce the aminoethoxy group, forming ethyl 3-(2-aminoethoxy)-2-methylbenzoate.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt, resulting in this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Reactors: Using batch or continuous reactors to control reaction conditions precisely.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Quality Control: Implementing rigorous quality control measures to ensure the purity and consistency of the compound.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-(2-aminoethoxy)-2-methylbenzoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The aminoethoxy group can be oxidized to form corresponding oxides.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzoate derivatives.
Scientific Research Applications
Ethyl 3-(2-aminoethoxy)-2-methylbenzoate hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the preparation of more complex molecules.
Biology: Employed in studies involving enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 3-(2-aminoethoxy)-2-methylbenzoate hydrochloride involves its interaction with specific molecular targets:
Molecular Targets: It can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: The compound may influence signaling pathways related to inflammation, pain, and cellular metabolism.
Comparison with Similar Compounds
Ethyl 3-(2-aminoethoxy)-2-methylbenzoate hydrochloride can be compared with other similar compounds such as:
Ethyl 2-methylbenzoate: Lacks the aminoethoxy group, making it less versatile in chemical reactions.
2-Aminoethoxybenzoic acid: Contains a carboxylic acid group instead of an ester, affecting its solubility and reactivity.
Methyl 3-(2-aminoethoxy)-2-methylbenzoate: Similar structure but with a methyl ester group, which may alter its chemical properties and applications.
These comparisons highlight the unique features of this compound, such as its specific functional groups and their influence on its reactivity and applications.
Properties
IUPAC Name |
ethyl 3-(2-aminoethoxy)-2-methylbenzoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3.ClH/c1-3-15-12(14)10-5-4-6-11(9(10)2)16-8-7-13;/h4-6H,3,7-8,13H2,1-2H3;1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLASNLDTENEFOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C(=CC=C1)OCCN)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClNO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.73 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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